2-(aminomethyl)-N-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-N-methylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an aminomethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(aminomethyl)-N-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
N-methylcyclohexylamine: Similar structure but lacks the aminomethyl group.
2-(aminomethyl)cyclohexan-1-amine: Similar but without the N-methyl substitution.
Uniqueness
2-(aminomethyl)-N-methylcyclohexan-1-amine is unique due to the presence of both an aminomethyl group and an N-methyl group on the cyclohexane ring. This dual substitution provides distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
QTTMOEDONWOFKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.